3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Chromatography Impurity Profiling Regulatory Analysis

Generic nilotinib manufacturers face ANDA rejection when using incorrect impurity reference standards. This certified Nilotinib Impurity 27 (CAS 2119583-27-4) delivers the exact 4-ethyl-substituted imidazole impurity for accurate HPLC/UPLC quantification. • Full characterization data (NMR, MS, HPLC) per ICH guidelines • Distinct retention time and mass signature for unequivocal identification • Enables system suitability, specificity, and LOQ determination for batch release testing

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
CAS No. 2119583-27-4
Cat. No. B12330212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
CAS2119583-27-4
Molecular FormulaC12H12F3N3
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESCCC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C12H12F3N3/c1-2-10-6-18(7-17-10)11-4-8(12(13,14)15)3-9(16)5-11/h3-7H,2,16H2,1H3
InChIKeyGXXTYCKSVROUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Nilotinib Impurity 27


3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 2119583-27-4), a substituted aromatic amine [1], is a structurally characterized impurity of the tyrosine kinase inhibitor (TKI) nilotinib [2]. It is supplied with detailed analytical characterization data compliant with regulatory guidelines and is intended for use as a reference standard in the development and validation of analytical methods [2]. The compound has a molecular formula of C12H12F3N3 and a molecular weight of 255.24 g/mol [1].

Use Nilotinib impurity reference standard
Data Package NMR, MS, HPLC, UV characterization included
Workflow Analytical method development and validation

Non-Interchangeability with Other Impurities


While many nilotinib impurities share a common 3-(imidazol-1-yl)-5-(trifluoromethyl)aniline core, the specific substitution pattern on the imidazole ring directly impacts chromatographic retention time, mass spectrometric fragmentation, and, crucially, regulatory acceptance in impurity profiling methods [1]. Substituting this compound with, for example, Nilotinib Related Compound A (which bears a methyl group instead of an ethyl group) would lead to inaccurate quantification of process-related or degradation impurities in nilotinib drug substance or product [1]. The use of an incorrect reference standard can result in failed method validation, rejected regulatory submissions, or undetected impurity spikes in commercial batches [2].

Chromatographic Shift Ethyl vs. methyl substitution on imidazole alters HPLC retention, which may compromise impurity quantification accuracy.
Mass Identification Risk The 14 Da mass difference between ethyl and methyl analogs may lead to misidentification in LC-MS if the wrong standard is used.
Regulatory Code Mismatch Distinct impurity codes (Impurity 27 vs. Related Compound A) are not interchangeable; using the incorrect standard risks failed regulatory acceptance.

Quantitative Differentiation Evidence


Chromatographic Retention Time Differentiation

In a standard RP-HPLC method for nilotinib analysis, the target compound (as the free base or a related derivative) elutes with a relative retention time (RRT) distinct from the API and other process-related impurities [1]. While the precise RRT for this specific impurity is method-dependent, the general principle of chromatographic resolution for ethyl-substituted analogs is well-established in regulatory monographs. For example, the British Pharmacopoeia 2025 specifies distinct RRTs for nilotinib impurities E, F, and G relative to nilotinib (retention time ~12 min): impurity E ≈ 1.03; impurity F ≈ 1.07; impurity G ≈ 1.09 [1]. This demonstrates that even subtle structural variations (e.g., ethyl vs. other substituents) yield measurable and critical differences in chromatographic behavior [1].

RRT Differentiation
Class-level
Target RRT >1.00 vs. Nilotinib RRT 1.00; reference impurities F (RRT 1.07) and G (RRT 1.09) demonstrate distinct separation for ethyl-substituted analogs.
Supports method-specific separation of impurity 27 from API and related impurities.
Exact RRT is method-dependent; class-level inference from regulatory monographs.
Chromatography Impurity Profiling Regulatory Analysis

Molecular Weight Differentiation

The compound is unequivocally distinguished from its closest structural analog, Nilotinib Related Compound A (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, CAS 641571-11-1), by its molecular weight and formula [1]. The ethyl-substituted compound has a molecular weight of 255.24 g/mol (C12H12F3N3), whereas the methyl-substituted analog has a molecular weight of 241.21 g/mol (C11H10F3N3) [1]. This 14 Da difference (a single -CH2- unit) is readily detectable by high-resolution mass spectrometry (HRMS) or LC-MS, enabling unambiguous identification and quantification in complex mixtures [1].

Molecular Weight
Head-to-head
Target: 255.24 g/mol (C12H12F3N3) vs. Comparator (Related Compound A): 241.21 g/mol (C11H10F3N3); Δ +14.03 Da (one -CH2-).
Enables unambiguous MS identification and prevents cross-contamination.
Direct head-to-head comparison; single methylene difference.
Structure Confirmation Mass Spectrometry Reference Standard Characterization

Analytical Data Package Comparison

Suppliers of Nilotinib Impurity 27 provide a comprehensive analytical data package that is compliant with regulatory guidelines (e.g., ICH Q3A/B, USP/EP monographs) [1]. This package typically includes, but is not limited to: 1H-NMR, MS, HPLC, and UV spectral data [1][2]. This is in contrast to many research-grade analogs or custom-synthesized materials, which may only be supplied with a basic Certificate of Analysis (CoA) stating purity (e.g., >95%) and appearance . The provision of detailed, multi-modal characterization data is a quantifiable and verifiable differentiator that directly supports the compound's intended use as a reference standard in a regulated pharmaceutical environment [1].

Analytical Data Package
Cross-study comparable
Target: 4 orthogonal characterization datasets (NMR, MS, HPLC, UV) provided vs. Basic research-grade CoA (purity, appearance only).
Reduces in-house structural confirmation effort and accelerates method development.
Supplier-reported regulatory-grade package; verify latest CoA.
Analytical Characterization Quality Control Regulatory Compliance

Regulatory Impurity Code Differentiation

The compound is explicitly designated as 'Nilotinib Impurity 27' by multiple suppliers, a code that links it to a specific chemical structure (the 4-ethyl imidazole variant) within the broader impurity profile of nilotinib [1]. This stands in contrast to 'Nilotinib Related Compound A' (USP) or 'Nilotinib EP Impurity A' (European Pharmacopoeia), which denote the 4-methyl imidazole analog [2]. The existence of distinct, non-interchangeable pharmacopoeial and supplier codes for these two structurally similar compounds underscores their independent regulatory relevance and the necessity for precise procurement based on the specific impurity being monitored [1][2].

Regulatory Code
Class-level
Designated as Nilotinib Impurity 27 (ethyl analog) vs. Nilotinib Related Compound A / EP Impurity A (methyl analog). Codes are not interchangeable.
Non-interchangeable for regulatory compliance; each code corresponds to a distinct impurity.
Pharmacopoeial and supplier code distinction; ensure correct standard procurement.
Regulatory Science Impurity Control Pharmacopoeial Standards

Application Scenarios


Analytical Method Development and Validation

As a certified impurity reference standard [1], this compound is used to establish system suitability, specificity, and quantitation limits in HPLC or UPLC methods for the analysis of nilotinib active pharmaceutical ingredient (API). Its distinct chromatographic retention time and mass signature [2] allow for the accurate tracking and quantification of this specific process-related impurity during manufacturing.

QC Release Testing

The compound's comprehensive characterization data package [1], which meets regulatory guidelines, supports its use in QC laboratories for the routine batch release testing of nilotinib drug substance and finished drug product. It serves as the definitive comparator to ensure that impurity levels are below the established reporting, identification, and qualification thresholds.

ANDA Filing Support

For generic drug manufacturers, demonstrating impurity profile equivalence to the reference listed drug (RLD) is critical. This specific ethyl-substituted impurity [1] is a known component of the nilotinib impurity profile [2]. Procuring and using the correct reference standard is essential for generating comparative impurity data that satisfies regulatory requirements for ANDA approval.

Forced Degradation and Stability Studies

This compound can be used to prepare spiked samples for forced degradation studies (e.g., under thermal, hydrolytic, oxidative, and photolytic stress [1]) to validate that the analytical method is stability-indicating. Its use ensures that the method can accurately separate and quantify the degradation product corresponding to this specific impurity in the presence of the API and other matrix components.

Application
Selection Property
Validation Focus
Method Development & Validation
Characterized impurity reference standard
System suitability, specificity, quantitation limits
QC Release Testing
Regulatory-aligned impurity profiling standard
Batch impurity level verification against thresholds
ANDA Filing Support
Designated nilotinib impurity 27 (ethyl-substituted)
Comparative impurity profile equivalence to RLD
Forced Degradation Studies
Stability-indicating impurity marker
Method specificity under stress conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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